molecular formula C8H9Br2N B13611338 3-Bromo-2-(2-bromopropyl)pyridine

3-Bromo-2-(2-bromopropyl)pyridine

Katalognummer: B13611338
Molekulargewicht: 278.97 g/mol
InChI-Schlüssel: GIXUCWPTWDSYTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-(2-bromopropyl)pyridine: is an organic compound that belongs to the class of bromopyridines. It is characterized by the presence of two bromine atoms attached to a pyridine ring and a propyl group. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2-bromopropyl)pyridine typically involves the bromination of 2-(2-propyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-(2-bromopropyl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(2-propyl)pyridine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: The primary product is 2-(2-propyl)pyridine.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-2-(2-bromopropyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling reactions such as Suzuki-Miyaura and Heck reactions.

Biology: In biological research, this compound is used to study the effects of brominated pyridines on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its brominated structure can be modified to create derivatives with enhanced biological activity.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(2-bromopropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    3-Bromopyridine: A simpler analog with a single bromine atom on the pyridine ring.

    2-Bromopyridine: Another analog with the bromine atom at the 2-position of the pyridine ring.

    3-Chloropyridine: A chlorinated analog with similar reactivity but different electronic properties.

Uniqueness: 3-Bromo-2-(2-bromopropyl)pyridine is unique due to the presence of two bromine atoms and a propyl group, which confer distinct reactivity and steric properties

Eigenschaften

Molekularformel

C8H9Br2N

Molekulargewicht

278.97 g/mol

IUPAC-Name

3-bromo-2-(2-bromopropyl)pyridine

InChI

InChI=1S/C8H9Br2N/c1-6(9)5-8-7(10)3-2-4-11-8/h2-4,6H,5H2,1H3

InChI-Schlüssel

GIXUCWPTWDSYTE-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=C(C=CC=N1)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.